(E)-4-Bromobut-3-en-1-amine;hydrochloride
Description
Significance as a Versatile Synthetic Intermediate
The utility of (E)-4-bromobut-3-en-1-amine hydrochloride lies in its capacity to act as a linchpin, connecting different molecular fragments. The primary amine can readily undergo a range of reactions, including acylation, alkylation, and reductive amination, to introduce diverse substituents. Simultaneously, the vinyl bromide functionality is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. This dual reactivity enables the streamlined synthesis of complex nitrogen-containing heterocycles and other elaborate molecular frameworks that are often found in biologically active compounds and advanced materials.
Structural Features and Inherent Reactivity Potential
The molecule's structure is key to its synthetic potential. The "(E)" designation indicates that the substituents on the double bond are on opposite sides, which can be crucial for controlling the stereochemistry of subsequent reactions. The primary amine group is a potent nucleophile, while the vinyl bromide, a halogen attached to an sp²-hybridized carbon, is known for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.org The spatial separation of these two functional groups by a two-carbon linker provides sufficient flexibility for intramolecular reactions, facilitating the synthesis of cyclic structures.
Table 1: Physicochemical Properties of (E)-4-Bromobut-3-en-1-amine hydrochloride
| Property | Value |
| CAS Number | 2375276-13-2 |
| Molecular Formula | C₄H₉BrClN |
| Molecular Weight | 186.48 g/mol |
| Physical Form | Powder |
| IUPAC Name | (E)-4-bromobut-3-en-1-amine;hydrochloride |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-4-bromobut-3-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-3-1-2-4-6;/h1,3H,2,4,6H2;1H/b3-1+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFDPWWLVUHQKA-KSMVGCCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C=CBr.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)/C=C/Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of E 4 Bromobut 3 En 1 Amine Hydrochloride and Analogues
Strategies for Carbon-Bromine Bond Formation in Unsaturated Systems
The creation of the vinyl bromide moiety with the correct (E)-stereochemistry is a critical step in the synthesis. This section reviews several approaches to forge the C-Br bond in unsaturated precursors.
Bromination of But-3-en-1-ol and Related Alcohol Precursors
The direct bromination of unsaturated alcohols like but-3-en-1-ol presents a straightforward route to the desired bromoalkenol precursor. However, this approach is fraught with challenges, including the potential for competing reactions such as electrophilic addition of bromine to the double bond. The choice of brominating agent and reaction conditions is therefore paramount to favor the desired substitution pathway. Traditional methods for converting alcohols to alkyl bromides, such as treatment with hydrobromic acid (HBr), can lead to a mixture of products due to the reactivity of the alkene.
A key consideration is the potential for carbocation rearrangements, especially with secondary or tertiary allylic alcohols, which can lead to a loss of regioselectivity. For a primary alcohol like but-3-en-1-ol, the reaction can proceed via an SN2-type mechanism if the hydroxyl group is first converted to a good leaving group.
Table 1: Comparison of Brominating Agents for Unsaturated Alcohols
| Brominating Agent | Precursor | Potential Products | Remarks |
| HBr | But-3-en-1-ol | 4-Bromobut-1-ene, 1,4-Dibromobutane | Risk of hydrobromination and addition. |
| PBr₃ | But-3-en-1-ol | 4-Bromobut-1-ene | Can be effective, but may require careful temperature control. |
| CBr₄ / PPh₃ | But-3-en-1-ol | 4-Bromobut-1-ene | Appel reaction conditions; generally mild. |
Regioselective Bromination Techniques
Achieving high regioselectivity in the bromination of unsaturated systems is a significant synthetic challenge. The goal is to selectively introduce the bromine atom at the terminal carbon of the double bond while establishing the (E)-configuration. While literature on the specific regioselective bromination of but-3-en-1-ol to exclusively yield the (E)-isomer is sparse, principles from analogous transformations can be applied. For instance, a reliable protocol has been established for the scalable regioselective and stereoselective synthesis of functionalized (E)-4-iodobut-3-en-1-ols from aldehydes or epoxides. nih.gov This suggests that substrate control and the choice of reagents are critical in directing the stereochemical outcome.
The formation of a resonance-stabilized allylic carbocation intermediate can lead to a mixture of constitutional isomers. Methodologies that avoid such intermediates or control their reactivity are essential for regioselective outcomes.
Radical Bromination Approaches
Radical bromination offers a powerful alternative for introducing bromine at the allylic position, which is the carbon atom adjacent to the double bond. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light, is a cornerstone of this approach. mychemblog.com
The key advantage of using NBS is that it provides a low, steady concentration of bromine (Br₂) in the reaction mixture. libretexts.org This low concentration of Br₂ favors the radical substitution pathway over the competing electrophilic addition to the alkene. libretexts.org The mechanism proceeds through the formation of a resonance-stabilized allylic radical, which is more stable than a tertiary radical. chemistrysteps.com The bromine radical abstracts an allylic hydrogen, and the resulting allylic radical then reacts with Br₂ to form the allylic bromide and another bromine radical, propagating the chain reaction. mychemblog.comyoutube.com
Reaction Scheme for Allylic Bromination with NBS
If the intermediate allylic radical is unsymmetrical, a mixture of products can be formed. libretexts.org Therefore, the structure of the starting alkene is a critical factor in determining the product distribution.
Approaches for Primary Amine Introduction
Once the brominated scaffold is in hand, the next critical transformation is the introduction of the primary amine. This can be achieved through various synthetic strategies, each with its own advantages and limitations.
Reduction of Oxygen-Containing Precursors (e.g., from 4-Bromobut-3-en-1-ol)
A common and reliable method for introducing a primary amine is through a multi-step sequence starting from the corresponding alcohol, (E)-4-bromobut-3-en-1-ol. This indirect approach allows for the use of a wide range of well-established reactions.
One such method is the Gabriel synthesis , which transforms primary alkyl halides into primary amines. wikipedia.orglibretexts.org In this sequence, the alcohol is first converted to a good leaving group (e.g., a tosylate or mesylate). This is followed by N-alkylation of potassium phthalimide (B116566). wikipedia.orgmasterorganicchemistry.com The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (B178648) (the Ing-Manske procedure), to release the desired primary amine. wikipedia.orgmasterorganicchemistry.com This method is advantageous as it avoids the overalkylation often seen in direct amination with ammonia (B1221849). masterorganicchemistry.com
Another powerful technique is the Mitsunobu reaction , which allows for the direct conversion of primary and secondary alcohols to a variety of functional groups, including protected amines, with inversion of stereochemistry. organic-chemistry.org The reaction of an allylic alcohol with an acidic nitrogen nucleophile, such as phthalimide or N-Boc ethyl oxamate, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) can provide the corresponding N-substituted product. organic-chemistry.orgresearchgate.netnih.gov Subsequent deprotection then yields the primary amine. This method is known for its mild conditions and broad substrate scope. researchgate.netacs.org
Table 2: Comparison of Methods for Amine Introduction from an Alcohol Precursor
| Method | Key Reagents | Intermediate | Key Features |
| Gabriel Synthesis | 1. TsCl, py 2. Potassium phthalimide 3. Hydrazine | N-alkylphthalimide | Avoids overalkylation; suitable for primary halides. wikipedia.orglibretexts.org |
| Mitsunobu Reaction | PPh₃, DIAD, Phthalimide | Alkoxyphosphonium salt | Mild conditions; inversion of stereochemistry. organic-chemistry.org |
| Azide Reduction | 1. DPPA, DBU 2. PPh₃, H₂O | Alkyl azide | Staudinger reduction is a common follow-up step. |
Direct Amination Reactions in Unsaturated Halogenated Systems
The direct displacement of a halide with an amine nucleophile is an attractive, atom-economical approach. However, the direct amination of unsaturated halides, such as vinyl bromides, can be challenging. The halogen atom is generally inert to nucleophilic aromatic substitution unless activated by electron-withdrawing groups. nih.govrsc.org
While the direct amination of alkyl halides with ammonia is a known process, it often leads to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. nih.gov To overcome these challenges, significant research has focused on the development of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. synthesisspotlight.com These reactions have proven highly effective for the amination of aryl halides and can be extended to vinyl halides. nih.govresearchgate.net
The use of ammonia itself as the nitrogen source in these catalytic systems presents its own set of difficulties, including strong binding to the metal center which can lead to catalyst deactivation. nih.gov Consequently, ammonia surrogates are often employed. nih.gov Recent advancements have focused on developing catalytic systems that can effectively utilize ammonia or ammonium salts for the selective synthesis of primary amines. nih.govsynthesisspotlight.com
Reductive Amination Strategies for Related Structures
Reductive amination, also known as reductive alkylation, stands as a cornerstone in the synthesis of amines, offering a versatile and highly efficient method for converting carbonyl groups into amines via an imine intermediate. unacademy.comlibretexts.orgorgoreview.com This strategy is particularly relevant for the synthesis of analogues of (E)-4-bromobut-3-en-1-amine, where a carbonyl precursor could be strategically employed. The process typically involves the reaction of an aldehyde or a ketone with an amine or ammonia, followed by the reduction of the in situ-formed imine or enamine. orgoreview.commasterorganicchemistry.com
A variety of reducing agents can be employed, with the choice often dictated by the specific substrates and desired selectivity. Sodium borohydride (B1222165) (NaBH₄) is a common choice; however, more selective reagents are often preferred to avoid the premature reduction of the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are milder reducing agents that are particularly effective for reductive amination because they readily reduce the protonated imine intermediate but are significantly less reactive towards aldehydes and ketones under neutral or slightly acidic conditions. unacademy.commasterorganicchemistry.com This selectivity allows for convenient one-pot procedures where the carbonyl compound, amine, and reducing agent are all combined in a single reaction vessel. wikipedia.orgyoutube.com
The reaction mechanism proceeds through the initial formation of a hemiaminal from the nucleophilic attack of the amine on the carbonyl carbon. This is followed by the acid-catalyzed dehydration to form an iminium ion, which is then reduced by the hydride reagent to yield the final amine. youtube.com The pH of the reaction is a critical parameter; it must be acidic enough to catalyze the dehydration step but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. masterorganicchemistry.com
For the synthesis of primary amines, ammonia can be used, although its direct use can sometimes be challenging. An alternative approach involves using hydroxylamine, where the resulting oxime intermediate is more stable and can be isolated before reduction. orgoreview.com Other methods include the use of catalysts such as α-picoline-borane, which has been shown to be effective in various solvents, including water, and even under neat conditions. organic-chemistry.org Furthermore, catalytic hydrogenation over platinum, palladium, or nickel catalysts represents another viable method for the reduction of the imine intermediate. wikipedia.org The efficiency of reductive amination has made it a widely adopted method in pharmaceutical and fine chemical synthesis due to its operational simplicity and the ability to construct a wide array of primary, secondary, and tertiary amines. unacademy.comorganic-chemistry.org
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Key Features | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | Strong reducing agent, can reduce aldehydes and ketones. | Stepwise procedure often required. masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls. | One-pot reactions, slightly acidic pH (4-5). masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, good for acid-sensitive substrates. | Aprotic solvents, often used as an alternative to NaBH₃CN. masterorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" method, avoids hydride reagents. | Requires specialized equipment for handling hydrogen gas. wikipedia.org |
| α-Picoline-borane | Effective in various solvents, including water. | Mild conditions, often with a small amount of acetic acid. organic-chemistry.org |
Stereocontrolled Synthesis of (E)-Configuration and Related Stereoisomers
Achieving stereocontrol over the geometry of the carbon-carbon double bond is a critical aspect in the synthesis of (E)-4-bromobut-3-en-1-amine and its analogues. The (E)-configuration, where the highest priority substituents are on opposite sides of the double bond, can be selectively introduced through various synthetic strategies.
Olefination reactions are a primary tool for establishing specific olefin geometries. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes and ketones into alkenes. While the standard Wittig reaction often yields predominantly the (Z)-isomer, particularly with non-stabilized ylides, the HWE reaction using phosphonate (B1237965) esters typically favors the formation of the (E)-alkene, often with high selectivity. youtube.com The use of α-fluoro-β-keto esters in a highly stereoselective olefination reaction has also been reported for the synthesis of α-fluoro-α,β-unsaturated esters with predominantly E-geometry. organic-chemistry.org
Another effective strategy involves a borylative coupling/halodeborylation sequence starting from styrenes. This one-pot procedure utilizes a ruthenium-catalyzed silylative coupling followed by a N-halosuccinimide-mediated halodesilylation to produce (E)-β-aryl vinyl iodides and bromides. rsc.org The high regio- and stereoselectivity of the initial borylation step is crucial for obtaining the final product with a well-defined (E)-configuration. rsc.org
Palladium-catalyzed reactions of alkynylborates with aryl halides have also been developed for the stereoselective synthesis of (E)-(trisubstituted alkenyl)borinic esters. acs.orgnih.gov In these reactions, two different aryl groups are installed in a trans orientation across the double bond. acs.orgnih.gov Furthermore, the ring-opening of bis-activated cyclopropenes in the presence of magnesium halides provides a highly stereoselective route to multisubstituted alkenyl halides. acs.org
The introduction of a silyl (B83357) group to one of the internal olefin positions in di-olefinic substrates can also effectively control the resulting olefin geometry in ring-closing metathesis, leading to (E)-alkenyl siloxanes. nih.gov While this is demonstrated in macrocyclic systems, the principle of using bulky directing groups to influence stereochemical outcomes is broadly applicable. A tandem process involving a regioselective olefin C-H functionalization followed by a stereoselective C=C bond transposition, catalyzed by a nickel complex, has also been shown to deliver trisubstituted alkenes with high trans-selectivity. researchgate.netnih.gov
In the synthesis of analogues of (E)-4-bromobut-3-en-1-amine that possess chirality, the use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a specific configuration. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
A prominent example is the use of pseudoephedrine and its analogue, pseudoephenamine, as chiral auxiliaries. nih.govharvard.edu These auxiliaries can be converted into amides, and the subsequent alkylation of the enolate of these amides proceeds with high diastereoselectivity. nih.govharvard.edu Pseudoephenamine has been shown to be particularly effective, often providing equal or greater diastereoselectivities compared to pseudoephedrine, especially in reactions that form quaternary stereocenters. nih.govharvard.edu Amides derived from pseudoephenamine also have a higher tendency to be crystalline, which can facilitate purification by recrystallization. nih.govharvard.edu
Another widely used chiral auxiliary is tert-butanesulfinamide, developed by the Ellman lab. yale.edu This versatile reagent is used for the asymmetric synthesis of a wide variety of chiral amines. yale.edu Condensation of tert-butanesulfinamide with aldehydes or ketones forms N-sulfinyl imines, which can then undergo diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group under mild acidic conditions yields the chiral primary amine with high enantiomeric purity. yale.edu
Oxazolidinones, as popularized by David A. Evans, are another class of powerful chiral auxiliaries. wikipedia.org When acylated, these auxiliaries can direct asymmetric alkylation and aldol (B89426) reactions, setting the stereochemistry of α- and β-carbons relative to the carbonyl group. wikipedia.org The auxiliary is then typically removed by hydrolysis or reduction.
The choice of a chiral auxiliary depends on several factors, including the nature of the desired transformation, the availability of the auxiliary in both enantiomeric forms, and the ease of its attachment and removal. The underlying principle in all these approaches is the temporary creation of a diastereomeric relationship, allowing for the differentiation of prochiral faces of the substrate and leading to the formation of one stereoisomer in preference to the other.
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach for the preparation of chiral compounds, including analogues of (E)-4-bromobut-3-en-1-amine. rsc.org This methodology relies on the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
One important strategy for the synthesis of chiral amines is the catalytic asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated compounds, also known as the aza-Michael reaction. nih.gov While many advances have been made with both metal-based and organic catalysts, highly enantioselective additions to simple α,β-unsaturated ketones have been achieved using chiral scandium complexes and bifunctional chiral lithium-yttrium heterobimetallic complexes. nih.gov More recently, bifunctional organocatalysts have been developed that afford high enantioselectivity for a wide variety of alkyl vinyl ketones. nih.gov
The asymmetric hydrogenation of enamines, catalyzed by chiral transition metal complexes, is another powerful method for producing chiral amines. youtube.com Catalysts based on rhodium or ruthenium with chiral phosphine ligands like DIPAMP and BINAP have been successfully employed. youtube.com The substrate often requires a directing group, such as an amide, to coordinate to the metal center and guide the delivery of hydrogen to one face of the double bond. youtube.com
Biomimetic chemocatalysis, inspired by enzymatic transaminations, has also emerged as a direct method for accessing chiral primary amines. rsc.org Furthermore, the Overman rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to an allylic amide, allows for the transfer of chirality from an allylic alcohol precursor. youtube.com The required chiral allylic alcohol can be synthesized with high enantiomeric excess using methods such as the Corey-Bakshi-Shibata (CBS) reduction of the corresponding α,β-unsaturated ketone. youtube.com
The development of chiral catalysts is a key area of research in asymmetric synthesis. researchgate.net For instance, sulfinamide functionality has been incorporated into ligands for asymmetric transition metal catalysis and as a component of hydrogen-bonding organocatalysts. yale.edu These catalytic approaches offer significant advantages over stoichiometric methods, such as the use of chiral auxiliaries, by reducing waste and often simplifying purification procedures.
Purification and Isolation Techniques for Unsaturated Halogenated Amines and Their Salts
The purification and isolation of unsaturated halogenated amines and their hydrochloride salts require careful consideration of their chemical properties, such as basicity, polarity, and potential instability.
A common and effective method for purifying amines is through acid-base extraction. Since amines are basic, they can be protonated by a dilute acid, such as hydrochloric acid, to form water-soluble ammonium salts. ualberta.carochester.edu This allows for the separation of the amine from non-basic organic impurities, which will remain in the organic phase. After separation of the aqueous layer, the free amine can be regenerated by basification with a strong base like sodium hydroxide, causing it to precipitate or partition back into an organic solvent. ualberta.ca
For the isolation of the hydrochloride salt, the free amine is typically dissolved in a suitable organic solvent, and then a solution of hydrochloric acid (either aqueous or anhydrous, e.g., HCl in ether or isopropanol) is added. youtube.com The amine hydrochloride salt, being an ionic compound, is often insoluble in nonpolar organic solvents and will precipitate out of the solution, allowing for its collection by filtration. youtube.comsciencemadness.org The choice of solvent is crucial; for instance, adding a large excess of a solvent like acetone (B3395972) can help to precipitate the amine salt. sciencemadness.org
Chromatographic techniques are also widely used. Column chromatography on silica (B1680970) gel or alumina (B75360) can be employed to purify the free amine. However, the basic nature of amines can sometimes lead to poor separation and tailing on silica gel. In such cases, the silica gel can be deactivated with a small amount of a base like triethylamine (B128534) or ammonia mixed into the eluent. For the purification of tertiary amines containing primary and secondary amine impurities, adsorption chromatography using acidic aluminum oxide has been shown to be effective. google.com
Crystallization is a powerful technique for purifying solid amine salts. The crude salt can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then cooled slowly to allow for the formation of pure crystals.
Given the potential for instability of unsaturated and halogenated compounds, purification methods should be carried out under mild conditions, avoiding high temperatures and strong reagents where possible. For instance, fractional distillation, a common method for purifying liquid amines, might require reduced pressure for heat-sensitive compounds. google.com The final isolated product should be thoroughly characterized to confirm its purity and structure.
Applications of E 4 Bromobut 3 En 1 Amine Hydrochloride in the Construction of Complex Organic Molecules
Role as a Building Block in Heterocycle Synthesis
The dual functionality of (E)-4-bromobut-3-en-1-amine hydrochloride makes it an adept precursor for the synthesis of various heterocyclic compounds. The primary amine can be readily acylated, alkylated, or used directly as a nucleophile, while the vinyl bromide can participate in a range of transition-metal-catalyzed cross-coupling reactions or function as an electrophilic site for intramolecular cyclization.
The construction of nitrogen-containing rings is a cornerstone of medicinal and materials chemistry. The four-carbon backbone of (E)-4-bromobut-3-en-1-amine is ideally suited for the formation of five-membered rings like pyrrolidines and can be extended to form larger systems such as seven-membered azepanes.
Pyrrolidines: The pyrrolidine (B122466) ring is a ubiquitous structural motif in numerous natural products and pharmaceuticals. A plausible and efficient pathway to pyrrolidine derivatives from (E)-4-bromobut-3-en-1-amine involves an intramolecular cyclization. After protection of the primary amine (e.g., as a sulfonamide or carbamate), deprotonation of the protected amine would generate a nitrogen nucleophile. This nucleophile can then attack the electrophilic carbon of the vinyl bromide in a 5-exo-trig cyclization, a favored pathway according to Baldwin's rules, to form a 2-alkylidene-pyrrolidine. Subsequent reduction of the exocyclic double bond would yield the saturated pyrrolidine ring. Copper-promoted intramolecular aminooxygenation of similar 4-pentenyl sulfonamides is a known strategy that yields 2,5-cis-pyrrolidines with high diastereoselectivity.
Azepanes: Azepane derivatives are key components of various bioactive molecules. The synthesis of azepanes typically requires a longer carbon chain. However, (E)-4-bromobut-3-en-1-amine hydrochloride can be used as a precursor in multi-step syntheses. For example, the vinyl bromide could undergo a Heck coupling reaction with a suitable three-carbon alkene partner. Following this chain elongation, an intramolecular cyclization, such as a reductive amination, could be employed to form the seven-membered azepane ring. Stereoselective approaches to similar polyhydroxylated azepanes have been developed using strategies that rely on key reactions like osmium-catalyzed tethered aminohydroxylation followed by intramolecular reductive amination. nih.gov
Indolizines: The indolizine (B1195054) core is found in a wide array of alkaloids with significant biological properties. jbclinpharm.org A common strategy for indolizine synthesis is the Tschitschibabin reaction, which involves the reaction of a pyridine (B92270) derivative with an α-halocarbonyl compound. (E)-4-Bromobut-3-en-1-amine could be transformed into a suitable precursor for such a reaction. For instance, oxidation of the amino group to a carbonyl after appropriate protection and manipulation would yield a γ-bromo-α,β-unsaturated aldehyde or ketone. This intermediate could then react with pyridine to form a pyridinium (B92312) ylide, which undergoes a subsequent 1,3-dipolar cycloaddition to construct the indolizine skeleton. jbclinpharm.org
The table below illustrates representative reaction types that could be adapted for heterocycle synthesis using (E)-4-Bromobut-3-en-1-amine hydrochloride as a starting material.
| Target Heterocycle | Plausible Reaction Strategy | Key Intermediate Type |
| Pyrrolidine | Intramolecular N-alkylation (5-exo-trig) | N-protected 4-bromobutenamine |
| Azepane | Chain elongation followed by cyclization | Functionalized heptenylamine |
| Indolizine | 1,3-Dipolar cycloaddition | Pyridinium ylide |
While primarily a precursor for nitrogen heterocycles, the vinyl bromide functionality allows for its incorporation into oxygen-containing rings through strategic reaction planning.
Tetrahydropyranones: The synthesis of tetrahydropyranone rings could be envisioned by reacting a derivative of (E)-4-bromobut-3-en-1-amine with a suitable oxygen-containing nucleophile. For example, the amine could be converted into a hydroxyl group via diazotization, yielding (E)-4-bromobut-3-en-1-ol. This alcohol could then be used in a Prins-type cyclization with an aldehyde or ketone to form the tetrahydropyran (B127337) ring system.
Chroman: The chromane (B1220400) scaffold is prevalent in many bioactive natural products, including tocopherols (B72186) (Vitamin E). A convergent synthesis of chromanes often involves the annulation of phenols with suitable C3 or C4 synthons. (E)-4-Bromobut-3-en-1-amine hydrochloride could be adapted for this purpose. The amine could first be protected or converted to a different functional group. The vinyl bromide moiety could then react with a phenol (B47542) in a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or Heck reaction, to form an O-alkenyl phenol intermediate. Subsequent intramolecular cyclization, often acid-catalyzed, would then yield the chromane ring.
Contributions to Natural Product Synthesis and Analogues
The structural motifs accessible from (E)-4-bromobut-3-en-1-amine hydrochloride are present in numerous natural products. The pyrrolidine ring, for instance, is the core of alkaloids like nicotine (B1678760) and hygrine. While direct application of this specific reagent in the total synthesis of complex natural products is not widely documented, its potential as a C4 building block is clear. It could serve as a synthon for fragments of larger molecules, which are then assembled into the final natural product. For example, functionalized pyrrolidines derived from this compound could be key intermediates in the synthesis of analogues of pyrrolidine-containing natural products, allowing for the exploration of structure-activity relationships.
Precursor to Advanced Functionalized Amines and Related Derivatives
Beyond heterocycle synthesis, (E)-4-bromobut-3-en-1-amine hydrochloride is a valuable precursor for creating more complex linear amines. The vinyl bromide group provides a handle for a wide range of C-C and C-heteroatom bond-forming reactions.
Cross-Coupling Reactions: The vinyl bromide can readily participate in palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids can introduce aryl or alkyl substituents at the 4-position.
Heck Coupling: Reaction with alkenes can extend the carbon chain.
Sonogashira Coupling: Reaction with terminal alkynes can install an enyne moiety, a versatile functional group for further transformations.
Buchwald-Hartwig Amination: Reaction with primary or secondary amines can lead to the formation of substituted 1,4-diaminobut-1-enes.
These reactions transform the simple aminobromobutene into highly functionalized and structurally diverse amine derivatives, which can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
The table below summarizes some potential transformations to create advanced functionalized amines.
| Reaction Type | Coupling Partner | Product Class |
| Suzuki Coupling | Arylboronic acid | 4-Aryl-but-3-en-1-amine |
| Sonogashira Coupling | Terminal alkyne | 6-Amino-hex-1-en-3-yne |
| Buchwald-Hartwig Amination | Secondary amine | N¹,N¹-Dialkyl-but-1-ene-1,4-diamine |
Strategies for Cascade and One-Pot Multi-Reaction Processes
The bifunctional nature of (E)-4-bromobut-3-en-1-amine hydrochloride makes it an excellent candidate for cascade or one-pot reactions, which enhance synthetic efficiency by reducing the number of purification steps, saving time and resources.
A hypothetical cascade process could involve an initial intermolecular reaction at the amine, followed by an intramolecular reaction involving the vinyl bromide. For example, the amine could undergo a Michael addition to an α,β-unsaturated ester. The resulting intermediate could then undergo an intramolecular Heck reaction, where the vinyl bromide moiety couples with the newly introduced Michael adduct, to rapidly generate a complex cyclic structure in a single pot. Such a strategy leverages both functional groups in a sequential manner to build molecular complexity efficiently. While specific examples utilizing (E)-4-bromobut-3-en-1-amine hydrochloride in such cascades are not prevalent in the literature, the principle is well-established with similar bifunctional reagents.
Derivatization and Functionalization Strategies of E 4 Bromobut 3 En 1 Amine Hydrochloride
Protection and Deprotection of the Amine Functionality (e.g., Boc, Cbz, Tosyl)
To selectively perform reactions at the vinyl bromide or alkene, the nucleophilic primary amine of (E)-4-Bromobut-3-en-1-amine must first be protected. Since the starting material is a hydrochloride salt, the amine must be liberated by treatment with a mild base before the protection reaction can proceed. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts), each offering distinct advantages in terms of stability and cleavage conditions. wikipedia.org
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. jk-sci.com Protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Deprotection is cleanly accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukmasterorganicchemistry.com
The Cbz group is another cornerstone of amine protection, valued for its stability to acidic and basic conditions. It is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The primary method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the group to release the free amine, toluene, and carbon dioxide. total-synthesis.comacs.org Acid-mediated deprotection is also possible under harsher conditions. tdcommons.org
The tosyl group forms a robust sulfonamide that is stable to a wide variety of reaction conditions, including strong acids and oxidation. ontosight.ai Protection is carried out by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. researchgate.net The exceptional stability of tosylamides makes their cleavage more challenging. Reductive methods, such as using samarium(II) iodide (SmI₂) or sodium in liquid ammonia (B1221849), are often employed for deprotection. acs.orgwikipedia.orgnih.gov
| Protecting Group | Abbreviation | Protection Reagent | Typical Protection Conditions | Deprotection Conditions |
|---|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., THF, DCM) | Strong acid (e.g., TFA, HCl) fishersci.co.ukacsgcipr.org |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃), Solvent/Water | H₂, Pd/C (Hydrogenolysis) total-synthesis.comresearchgate.net |
| p-Toluenesulfonyl | Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., Pyridine (B92270), NEt₃), Solvent (e.g., DCM) | Reducing agents (e.g., SmI₂, Na/NH₃) wikipedia.org |
Functional Group Interconversions at the Bromine Moiety
With the amine functionality protected, the vinyl bromide moiety becomes the primary site for synthetic elaboration, particularly through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are particularly effective for vinyl halides.
Suzuki-Miyaura Coupling : This reaction couples the vinyl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds with excellent stereochemical retention. rsc.orgwikipedia.orgresearchgate.net
Heck Reaction : The Heck reaction involves the coupling of the vinyl bromide with an alkene, catalyzed by a palladium complex, to form a new, more substituted alkene. acs.orgthieme-connect.com This method is instrumental in constructing diene systems.
Sonogashira Coupling : This reaction creates a C(sp)-C(sp²) bond by coupling the vinyl bromide with a terminal alkyne. wikipedia.org The process typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnrochemistry.comlibretexts.org It is a foundational method for synthesizing conjugated enynes. wikipedia.org
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Substituted alkene |
| Heck | Alkene (R'-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., NEt₃) | Diene |
| Sonogashira | Terminal Alkyne (R''-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Conjugated enyne |
Modifications of the Alkene Linkage
The carbon-carbon double bond in (E)-4-Bromobut-3-en-1-amine offers another site for chemical modification, allowing for the introduction of new functional groups and alteration of the carbon skeleton's saturation.
Hydrogenation : Catalytic hydrogenation can be employed to reduce the double bond, yielding the corresponding saturated bromo-amine derivative. This transformation is typically performed using hydrogen gas and a heterogeneous catalyst like palladium on carbon. Selective hydrogenation of the alkene without affecting the vinyl bromide can be challenging but may be achieved under carefully controlled conditions.
Dihydroxylation : The alkene can be converted into a vicinal diol (two adjacent hydroxyl groups) through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. Asymmetric dihydroxylation methods can also be used to produce chiral diols. Given the electron-withdrawing nature of the adjacent bromide, specific manganese-catalyzed protocols for electron-deficient alkenes may be particularly effective. rsc.orgrsc.org
Epoxidation : The double bond can be converted into an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functionalities.
Formation of Conjugates and Advanced Molecular Scaffolds
The bifunctional nature of (E)-4-Bromobut-3-en-1-amine hydrochloride makes it an ideal linker or starting point for the synthesis of complex conjugates and novel molecular scaffolds for applications in medicinal chemistry and materials science. thieme-connect.comresearchgate.netnih.gov
Conjugate Formation : The primary amine, after deprotection, can be acylated or alkylated to attach the molecule to other bioactive compounds, polymers, or surfaces. mdpi.com For instance, the amine can form an amide bond with a carboxylic acid on a peptide or drug molecule. Alternatively, after N-protection, the vinyl bromide can be used in cross-coupling reactions to link the butenylamine scaffold to another molecular entity. This dual reactivity allows it to serve as a heterobifunctional linker, connecting two different molecules. nih.govub.edu
Molecular Scaffolds : The compound can be used to construct more rigid and three-dimensional molecular frameworks. mdpi.com For example, intramolecular reactions can lead to the formation of cyclic amines. After a Suzuki coupling to introduce an aromatic ring bearing a nucleophile, an intramolecular cyclization could yield novel heterocyclic systems. Its use in multi-component reactions or cycloaddition reactions can rapidly generate molecular complexity, providing access to diverse scaffolds for small molecule libraries. nih.govsciencedaily.com
Advanced Spectroscopic and Chromatographic Techniques for Research on E 4 Bromobut 3 En 1 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of (E)-4-Bromobut-3-en-1-amine hydrochloride. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, connectivity of atoms, and the stereochemistry of the double bond.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the hydrochloride salt dissolved in a solvent like D₂O or DMSO-d₆, the protonated amine group (-NH₃⁺) would typically appear as a broad signal. The protons on the carbon chain exhibit characteristic chemical shifts and splitting patterns.
The most critical feature for stereochemical assignment is the coupling constant (J) between the two vinylic protons (H-3 and H-4). An (E) or trans configuration is confirmed by a large coupling constant, typically in the range of 13-18 Hz. A cis configuration would show a much smaller J value (6-12 Hz).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of four distinct signals in the spectrum would confirm the four unique carbon atoms in the butenyl amine backbone. The carbons attached to the electronegative bromine atom and the protonated amino group are shifted downfield.
The combined data from ¹H and ¹³C NMR, along with two-dimensional NMR experiments like COSY and HSQC if needed, allow for the complete and unequivocal assignment of the structure and stereochemistry of (E)-4-Bromobut-3-en-1-amine hydrochloride.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-4-Bromobut-3-en-1-amine hydrochloride Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and concentration.
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| C1 | δ ≈ 3.0-3.2 ppm (t) | δ ≈ 38-42 ppm |
| C2 | δ ≈ 2.4-2.6 ppm (q) | δ ≈ 30-34 ppm |
| C3 | δ ≈ 6.2-6.4 ppm (dt) | δ ≈ 135-139 ppm |
| C4 | δ ≈ 6.0-6.2 ppm (d) | δ ≈ 108-112 ppm |
| -NH₃⁺ | Broad signal | - |
Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS))
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of (E)-4-Bromobut-3-en-1-amine hydrochloride.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique ideally suited for polar and thermally sensitive molecules like amine salts. researchgate.net In positive ion mode, the analysis would not show the parent hydrochloride salt, but rather the protonated free amine, [C₄H₈BrN + H]⁺, which corresponds to the cation of the molecule. This would be observed as the base peak in the spectrum. A key feature would be the characteristic isotopic pattern of bromine, where two peaks of nearly equal intensity appear one mass unit apart (for the ⁷⁹Br and ⁸¹Br isotopes). This provides strong evidence for the presence of a single bromine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula (C₄H₉BrN⁺), the molecular composition can be confirmed with a high degree of confidence, distinguishing it from other potential isobaric compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. nih.gov LC-MS is invaluable for analyzing the compound within complex mixtures, such as monitoring the progress of a reaction or assessing the purity of the final product. The retention time from the LC provides one level of identification, while the mass spectrum provides confirmation of the molecular weight of the eluting compound. amazonaws.com
Table 2: Key Mass Spectrometry Data for (E)-4-Bromobut-3-en-1-amine
| Parameter | Value |
| Molecular Formula (Free Amine) | C₄H₈BrN |
| Molecular Weight (Hydrochloride Salt) | 186.48 g/mol |
| Observed Ion (ESI-MS) | [C₄H₉BrN]⁺ |
| Calculated Monoisotopic Mass ([M+H]⁺ for ⁷⁹Br) | 149.9918 Da |
| Calculated Monoisotopic Mass ([M+H]⁺ for ⁸¹Br) | 151.9898 Da |
| Key Isotopic Feature | Two peaks at m/z ≈ 150 and 152 in a ~1:1 ratio |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. The IR spectrum of (E)-4-Bromobut-3-en-1-amine hydrochloride would display characteristic absorption bands corresponding to its structural features.
The presence of a primary ammonium (B1175870) group (-NH₃⁺) is typically indicated by a very broad and strong absorption in the 2800-3200 cm⁻¹ region, resulting from N-H stretching vibrations. This broadness is due to extensive hydrogen bonding. The C-H stretching vibrations of the alkene (=C-H) and alkane (-C-H) portions of the molecule appear at approximately 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. core.ac.uk
Other key absorptions include the C=C stretching vibration of the alkene group around 1640-1680 cm⁻¹ and a strong band around 960-970 cm⁻¹, which is characteristic of a trans (E)-disubstituted double bond (out-of-plane =C-H bend). libretexts.org The C-Br stretching vibration gives rise to an absorption in the fingerprint region, typically between 550 and 750 cm⁻¹. docbrown.info
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ammonium (-NH₃⁺) | N-H stretch | 2800 - 3200 | Strong, Broad |
| Alkene (=C-H) | C-H stretch | 3000 - 3100 | Medium |
| Alkane (-CH₂-) | C-H stretch | 2850 - 2960 | Medium |
| Alkene (C=C) | C=C stretch | 1640 - 1680 | Medium-Weak |
| Alkene (trans C-H) | C-H out-of-plane bend | 960 - 970 | Strong |
| Bromoalkane (C-Br) | C-Br stretch | 550 - 750 | Medium |
Chromatographic Methods for Separation and Purity Assessment (e.g., Flash Column Chromatography, High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are fundamental for the purification and purity analysis of (E)-4-Bromobut-3-en-1-amine hydrochloride.
Flash Column Chromatography: This is the primary technique for purifying the compound on a preparative scale after synthesis. The purification of amines on standard silica (B1680970) gel can be challenging due to the acidic nature of silica, which can cause strong adsorption and lead to significant peak tailing. biotage.com To overcome this, a small amount of a basic modifier, such as triethylamine (B128534) or aqueous ammonia (B1221849), is often added to the eluent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane (B109758) or methanol (B129727) and dichloromethane). rsc.orgreddit.com This neutralizes the acidic sites on the silica, allowing for better elution and separation of the amine product. biotage.com Alternatively, amine-functionalized silica can be used as the stationary phase. biotage.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to assess the purity of the final compound. A common method is reversed-phase HPLC using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic additive such as formic acid or trifluoroacetic acid (TFA) to ensure good peak shape by keeping the amine protonated. nih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, usually by a UV detector set to a low wavelength where the molecule absorbs.
Chiral Analysis Techniques (e.g., Chiral HPLC, Optical Rotation)
Chiral analysis techniques are employed to separate and quantify enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups.
(E)-4-Bromobut-3-en-1-amine hydrochloride is an achiral molecule. It does not possess any stereocenters, and its mirror image is superimposable upon the original molecule. The descriptor "(E)" in its name refers to the geometric isomerism at the carbon-carbon double bond. This type of stereoisomerism, also known as cis-trans isomerism, creates diastereomers, not enantiomers.
Because the compound is achiral and does not exist as a pair of enantiomers, analytical techniques designed for chiral separation and characterization are not applicable.
Chiral HPLC: This technique uses a chiral stationary phase (CSP) to differentially interact with enantiomers, allowing for their separation. phenomenex.com Since there are no enantiomers of (E)-4-Bromobut-3-en-1-amine, this method is irrelevant for its analysis.
Optical Rotation: Chiral molecules are optically active, meaning they rotate the plane of polarized light. An instrument called a polarimeter measures this rotation. As an achiral compound, (E)-4-Bromobut-3-en-1-amine hydrochloride is optically inactive and will not exhibit any optical rotation.
Therefore, chiral analysis is not a relevant or necessary technique for the characterization of (E)-4-Bromobut-3-en-1-amine hydrochloride.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Highly Stereoselective Transformations
The presence of an amine and an alkene in (E)-4-Bromobut-3-en-1-amine;hydrochloride makes it a potential substrate for the development of novel catalytic systems. Future research could theoretically explore:
Asymmetric Hydrogenation: The double bond could be a target for catalytic asymmetric hydrogenation to introduce chirality, leading to the synthesis of valuable chiral amino alcohols.
Cross-Coupling Reactions: The vinyl bromide moiety is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which could be rendered stereoselective.
A hypothetical research direction could involve the use of chiral catalysts to control the stereochemistry of products derived from this starting material.
| Potential Transformation | Catalyst Type | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Chiral 4-bromobutan-1-amine (B1267872) derivatives |
| Asymmetric Heck Reaction | Chiral Palladium complexes | Chiral cyclic amine derivatives |
Exploration of Undiscovered Reaction Pathways and Detailed Mechanistic Insights
The reactivity of this compound has not been extensively studied. Future research could uncover novel reaction pathways. For instance, intramolecular reactions could be explored, where the amine functionality reacts with the vinyl bromide or its derivatives under specific conditions to form cyclic structures, such as azetidines or pyrrolidines. Detailed mechanistic studies, likely involving kinetic analysis and isotopic labeling, would be necessary to understand these potential transformations.
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
The use of this compound as a starting material in continuous flow synthesis is a plausible future direction. Flow chemistry offers advantages such as improved safety, better heat and mass transfer, and the potential for automation, which would be beneficial for reactions involving this compound, especially if they are exothermic or involve unstable intermediates. Its integration into multi-step flow syntheses could contribute to more sustainable and efficient manufacturing processes for fine chemicals and pharmaceuticals.
Computational Design and Prediction of Reactivity and Selectivity in Organic Synthesis
Computational chemistry could be a powerful tool to predict the reactivity and selectivity of this compound in various organic reactions. Density Functional Theory (DFT) calculations could be employed to:
Model transition states of potential reactions to predict the most likely products.
Understand the electronic properties of the molecule to guide the choice of reagents and catalysts.
Predict the stereochemical outcome of asymmetric transformations.
Such computational studies would be invaluable in guiding experimental work and accelerating the discovery of new applications for this compound.
Applications in Novel Functional Molecules and Advanced Materials
As a bifunctional building block, this compound could potentially be used in the synthesis of novel functional molecules and advanced materials. For example:
Pharmaceuticals: It could serve as a scaffold for the synthesis of new biologically active compounds.
Polymers: The amine and vinyl groups could be utilized in polymerization reactions to create functional polymers with potential applications in drug delivery or as specialized coatings.
Ligands: The molecule could be modified to create novel ligands for catalysis or metal sequestration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-4-Bromobut-3-en-1-amine Hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves bromination of but-3-en-1-amine followed by HCl salt formation. To optimize efficiency:
- Use anhydrous conditions to minimize hydrolysis of the amine .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Adjust stoichiometry of brominating agents (e.g., NBS or PBr₃) to minimize side products like diastereomers .
- Employ inert atmospheres (argon/nitrogen) to prevent oxidation .
Q. How can researchers ensure the purity of (E)-4-Bromobut-3-en-1-amine Hydrochloride for in vitro studies?
- Methodological Answer :
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) .
- Analytical Validation :
- HPLC with a C18 column (UV detection at 254 nm) to confirm ≥98% purity .
- 1H/13C NMR to verify structural integrity (e.g., coupling constants for (E)-configuration: J = 12–16 Hz for trans-alkene protons) .
- Elemental Analysis to validate chloride content (±0.3% theoretical) .
Q. What stability considerations are critical for storing (E)-4-Bromobut-3-en-1-amine Hydrochloride?
- Methodological Answer :
- Storage Conditions :
- Airtight containers under inert gas (argon) at –20°C to prevent deliquescence and thermal decomposition .
- Desiccants (silica gel) to mitigate hygroscopicity .
- Stability Tests :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Avoid exposure to strong bases or oxidizing agents to prevent dehydrohalogenation .
Advanced Research Questions
Q. How can researchers address stereochemical integrity during the synthesis of (E)-4-Bromobut-3-en-1-amine Hydrochloride?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during bromination to enforce (E)-selectivity .
- Stereochemical Analysis :
- Vibrational Circular Dichroism (VCD) to confirm enantiopurity .
- X-ray Crystallography for absolute configuration determination .
- Dynamic Kinetic Resolution : Optimize reaction temperature to suppress racemization (e.g., –78°C for lithiation steps) .
Q. What computational modeling approaches are suitable for predicting the reactivity of (E)-4-Bromobut-3-en-1-amine Hydrochloride in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., SN2 pathways at the β-carbon) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to predict reaction rates .
- Docking Studies : Assess interactions with biological targets (e.g., amine receptors) using AutoDock Vina .
Q. How should researchers resolve contradictions between experimental spectral data and theoretical predictions for this compound?
- Methodological Answer :
- Data Triangulation : Compare NMR , IR , and MS data with computational outputs (e.g., NMR chemical shift predictors like ACD/Labs) .
- Error Analysis :
- Quantify signal-to-noise ratios in spectral acquisitions .
- Validate computational parameters (basis sets, solvent models) against benchmark systems .
- Peer Validation : Cross-check interpretations with independent labs or databases (PubChem, ECHA) .
Q. What experimental designs are optimal for studying the biological activity of (E)-4-Bromobut-3-en-1-amine Hydrochloride in vitro?
- Methodological Answer :
- Dose-Response Studies : Use a 3D cell culture model with gradient concentrations (1 nM–100 µM) to assess cytotoxicity .
- Kinetic Assays : Monitor enzyme inhibition (e.g., monoamine oxidases) via fluorometric or colorimetric readouts .
- Control Strategies :
- Include positive controls (e.g., known MAO inhibitors) and vehicle controls (DMSO ≤0.1%) .
- Validate results with RNA interference to confirm target specificity .
Q. How can reaction conditions be optimized to minimize by-products like (Z)-isomers or dehydrohalogenation products?
- Methodological Answer :
- Temperature Modulation : Lower reaction temperatures (–20°C) to favor (E)-isomer kinetic control .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for regioselective bromination .
- By-Product Analysis :
- Use GC-MS to identify side products and adjust solvent polarity (e.g., switch from THF to DMF) .
- Apply Design of Experiments (DoE) to optimize variables (pH, temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
